5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde
Description
Properties
IUPAC Name |
5-bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-16-8-9-18(15(10-16)11-20)21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZXVBHCWUYNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the following steps:
Methoxylation: The attachment of a naphthalen-1-ylmethoxy group to the benzene ring.
These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position enables palladium-catalyzed coupling reactions. This transformation facilitates aryl-aryl bond formation for structural diversification:
| Reaction Partner | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Boronic acids (e.g., phenylboronic acid) | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80°C | 5-Aryl-2-(naphthalen-1-ylmethoxy)benzaldehyde | N.R. |
N.R. = Not reported in open literature; commercially suggested as viable pathway.
Nucleophilic Aromatic Substitution
The electron-deficient bromine site undergoes substitution with nucleophiles under controlled conditions:
| Nucleophile | Base | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Thiols (e.g., HSCH₂CH₂OH) | K₂CO₃ | DMF | 60°C | 5-(Thioalkyl)-2-(naphthalen-1-ylmethoxy)benzaldehyde | 94% (M5 precursor) |
Thiols react selectively at the bromine position, retaining the aldehyde group .
Aldehyde-Specific Reactions
The aldehyde group participates in condensation and oxidation:
Condensation with Amines
Forms hydrazones or imines for pharmaceutical intermediates:
-
Reagents : Hydrazines, primary amines
-
Conditions : Ethanol, RT, catalytic acetic acid
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Product : Corresponding Schiff bases
Oxidation to Carboxylic Acid
-
Reagents : KMnO₄, H₂SO₄
-
Conditions : Aqueous acidic, 80°C
-
Product : 5-Bromo-2-(naphthalen-1-ylmethoxy)benzoic acid
Dithioacetal Formation
Reaction with dithiols generates cyclic dithioacetals, enhancing biological activity:
| Dithiol | Catalyst | Solvent | Bioactivity (TMV Inhibition) | Source |
|---|---|---|---|---|
| 1,2-Ethanedithiol | BF₃·Et₂O | CH₂Cl₂ | 71.7% at 100 μg/mL | |
| 1,3-Propanedithiol | None | Neat | 63.2% at 100 μg/mL |
Dithioacetal derivatives show enhanced antiviral properties compared to parent compound .
Ether Cleavage
The naphthylmethoxy group can be deprotected under strong acids:
Radical Bromination
Under blue LED irradiation, bromine radicals participate in C–H functionalization:
-
Reagents : BrCCl₃, Et₃N
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Conditions : 454 nm light, RT
-
Product : Difluoroalkylated derivatives (mechanism via C–Br homolysis)
Reaction Optimization Insights
-
Suzuki Coupling : Requires anhydrous conditions to prevent aldehyde oxidation.
-
Dithioacetal Formation : Hydroxyethyl substituents maximize bioactivity (71.7% inhibition) .
-
Nucleophilic Substitution : Polar aprotic solvents (DMF) enhance reaction rates .
This compound’s multifunctional design enables applications in medicinal chemistry (antiviral agents) and materials science (liquid crystals). Experimental protocols emphasize temperature control and catalyst selection to preserve the aldehyde group during transformations.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde exhibits significant antimicrobial properties. In one study, compounds derived from similar structures were tested against bacterial pathogens, showcasing moderate to good antibacterial activities. For instance, certain derivatives displayed superior efficacy compared to standard controls such as bismerthiazol .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Concentration (μg/mL) | Activity (%) |
|---|---|---|
| S4 | 200 | 82.3 |
| S7 | 100 | 57.8 |
| S2 | 200 | 63.2 |
| Control (Bismerthiazol) | - | 57.0 |
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through reactions such as:
- Palladium-Catalyzed Reactions : It can undergo C–H bond arylation reactions, facilitating the introduction of various functional groups into aromatic systems .
- Nucleophilic Addition Reactions : Its aldehyde functionality allows for nucleophilic attack by electron-rich aromatic nucleophiles, leading to diverse products that can be utilized in pharmaceutical chemistry .
Drug Development
5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde has shown potential as a precursor in drug development processes due to its ability to modulate biological pathways. Ongoing research is investigating its interactions with specific enzymes or receptors that could influence cellular processes related to inflammation or cancer progression .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various naphthalene derivatives against rice bacterial leaf blight pathogens. The results indicated that compounds similar to 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde exhibited moderate to good antibacterial effects, suggesting potential agricultural applications for disease control .
Case Study 2: Synthesis of Pharmaceutical Intermediates
Research focused on the late-stage diversification of imidazole-based pharmaceuticals demonstrated that compounds derived from 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde could be effectively used to synthesize novel drug candidates with improved therapeutic profiles .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Brominated Benzaldehyde Derivatives
Key Comparative Insights:
Electronic Effects: The 4-nitrobenzyloxy substituent (Table 1, Row 2) introduces strong electron-withdrawing effects, increasing the aldehyde's electrophilicity and favoring reactions like nucleophilic aromatic substitution .
Solubility and Polarity :
- The 3-pyridinylmethoxy derivative (Row 3) exhibits higher polarity due to the pyridine nitrogen, improving aqueous solubility compared to the naphthyl analog .
- Difluoromethoxy substitution (Row 4) balances hydrophobicity and metabolic stability, a critical feature in drug design .
Biological Relevance :
- The pyrrolidin-1-yl (Row 5) and 4-methylpiperazinyl (Row 6) groups introduce basic nitrogen atoms, making these compounds suitable for targeting biological receptors (e.g., GPCRs or enzymes) .
Chromatographic Behavior :
- Bulky substituents like naphthylmethoxy may increase retention time in reverse-phase chromatography due to hydrophobic interactions, as seen in analogous studies on benzaldehyde derivatives .
Biological Activity
5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure consists of a benzaldehyde moiety substituted with a bromine atom and a naphthalen-1-ylmethoxy group. The presence of these functional groups is believed to influence its biological activity significantly.
Target Interactions
5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde interacts with various biological targets, primarily through receptor binding and enzyme modulation. It has been shown to exhibit affinity for multiple receptors, similar to other indole derivatives, which often function through:
- Enzyme Inhibition: Compounds in this class can inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation: They can bind to receptors involved in cell signaling, influencing cellular responses.
Biochemical Pathways
The compound is known to affect several biochemical pathways, leading to diverse biological effects such as:
- Antimicrobial Activity: In vitro studies suggest it may inhibit the growth of certain bacteria.
- Anticancer Potential: Preliminary studies indicate potential cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Research indicates that 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde exhibits antimicrobial properties. A study evaluating its effectiveness against various bacterial strains revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Bacillus subtilis | 180 nM |
| Methicillin-resistant S. aureus (MRSA) | 11 nM |
These results highlight its potential as a therapeutic agent against resistant bacterial strains .
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. One study reported an IC50 value indicating significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.3 |
These findings point towards the compound's ability to selectively target cancer cells while sparing normal cells .
Case Studies
Several case studies have explored the efficacy of 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde in various biological contexts:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of its antibacterial properties against Gram-positive and Gram-negative bacteria showed promising results, particularly against MRSA strains, indicating its potential use in treating resistant infections .
- Cancer Cell Studies : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in increased levels of cleaved PARP, a marker of apoptosis, suggesting that it activates apoptotic pathways in cancer cells .
Q & A
Q. How can researchers address stability issues during long-term storage?
- Recommendations :
- Store under inert atmosphere (N₂/Ar) at –20°C.
- Monitor degradation via HPLC; add stabilizers (e.g., BHT) if aldehyde oxidation is observed .
Data Contradictions and Resolution
- Issue : Conflicting reports on optimal reaction temperatures for analogous compounds (80°C vs. 100°C).
- Resolution : Perform controlled experiments with in-situ monitoring (e.g., TLC/GC-MS) to identify temperature-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
